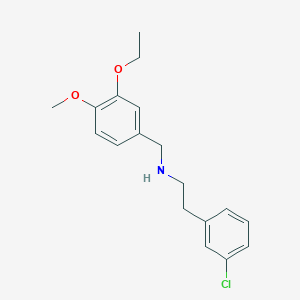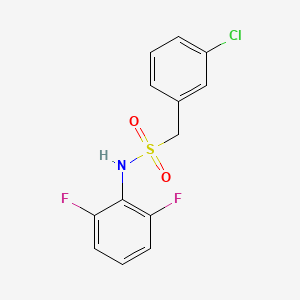![molecular formula C18H22N4O2 B4783123 3-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole](/img/structure/B4783123.png)
3-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole
Vue d'ensemble
Description
3-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole is a complex organic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by its unique structure, which includes a piperazine ring substituted with a pyridine moiety and a cycloheptane ring fused to an isoxazole ring. The compound has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.
Substitution with Pyridine: The piperazine ring is then substituted with a pyridine moiety through a nucleophilic substitution reaction using pyridine-2-carboxylic acid or its derivatives.
Formation of the Isoxazole Ring: The isoxazole ring is formed by the cyclization of a suitable precursor, such as a β-keto ester, with hydroxylamine under acidic or basic conditions.
Fusion with Cycloheptane Ring: The cycloheptane ring is fused to the isoxazole ring through a series of cyclization and condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and pyridine moieties, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur at the isoxazole ring, converting it to an isoxazoline or other reduced forms using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine ring, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products
Oxidation Products: Oxidized derivatives of the piperazine and pyridine moieties.
Reduction Products: Reduced forms of the isoxazole ring.
Substitution Products: Substituted derivatives at the pyridine ring.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential as a ligand for various receptors and enzymes. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer properties, making it a subject of interest in pharmacological studies.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or electrostatic interactions, leading to modulation of their activity. The pathways involved can include signal transduction, gene expression, or metabolic processes, depending on the specific biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazoline: A reduced form of the original compound with similar structural features.
3-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-2-carboxylic acid: A carboxylated derivative with potential differences in reactivity and biological activity.
Uniqueness
The uniqueness of this compound lies in its specific combination of structural elements, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and development.
Propriétés
IUPAC Name |
(4-pyridin-2-ylpiperazin-1-yl)-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c23-18(17-14-6-2-1-3-7-15(14)24-20-17)22-12-10-21(11-13-22)16-8-4-5-9-19-16/h4-5,8-9H,1-3,6-7,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHJORDNPTSUFQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)ON=C2C(=O)N3CCN(CC3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]-6-methoxy-1-benzothiophene-2-carboxamide](/img/structure/B4783042.png)
![6,7-dimethoxy-2-[3-(1H-pyrrol-1-yl)benzoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4783054.png)
![N-{4-[({2-[(2-methylbenzyl)thio]ethyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B4783056.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-fluorobenzamide](/img/structure/B4783062.png)
![Benzoic acid, 4-[[(3-carboxypropyl)amino]sulfonyl]-](/img/structure/B4783065.png)

![ETHYL 2-({[4-(4-BUTOXYBENZYL)PIPERAZINO]CARBONYL}AMINO)ACETATE](/img/structure/B4783099.png)
![N-[3-(4-methyl-1-piperazinyl)propyl]-2-thiophenecarboxamide](/img/structure/B4783104.png)
![2-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}nicotinonitrile](/img/structure/B4783107.png)
![N-(2,4-dichlorophenyl)-N'-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4783111.png)
![N-{4-[(butylamino)sulfonyl]phenyl}-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide](/img/structure/B4783117.png)
![3-{4-methoxy-3-[(2,3,5,6-tetrafluorophenoxy)methyl]phenyl}-2-(phenylsulfonyl)acrylonitrile](/img/structure/B4783138.png)

![N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2-methoxyethyl)thiourea](/img/structure/B4783150.png)
